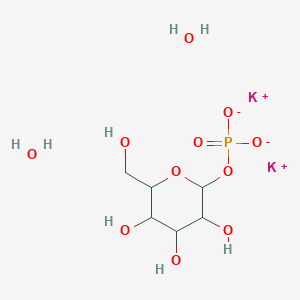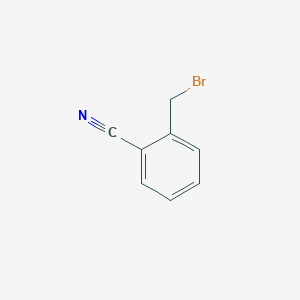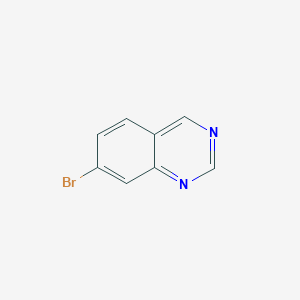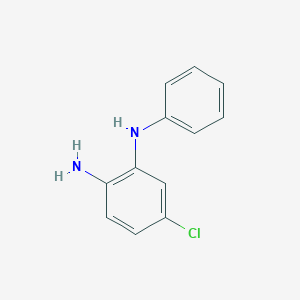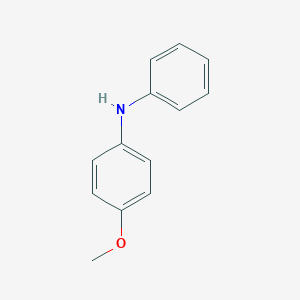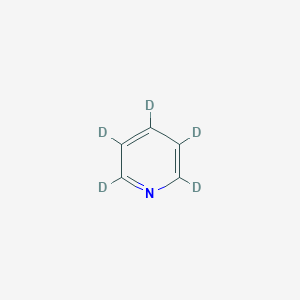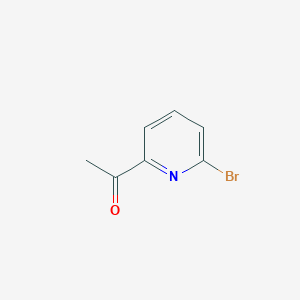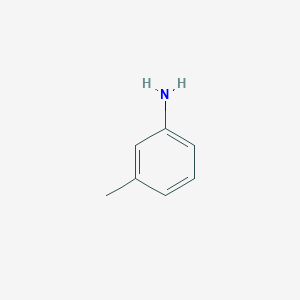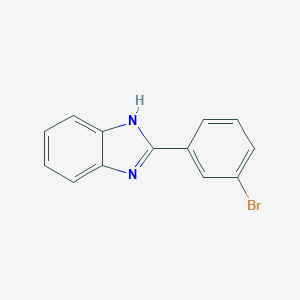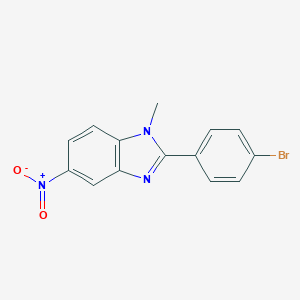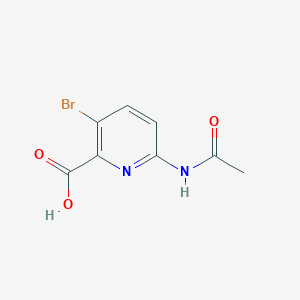
6-Acetamido-3-bromopicolinic acid
Übersicht
Beschreibung
6-Acetamido-3-bromopicolinic acid is a compound that belongs to the class of organic compounds known as picolinic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group at the 2-position.
Synthesis Analysis
The synthesis of compounds related to 6-Acetamido-3-bromopicolinic acid often involves nucleophilic substitution reactions. For example, Tada (1966) reports the synthesis of 6-substituted azulene derivatives through nucleophilic substitution reactions, starting from compounds similar in structure to 6-Acetamido-3-bromopicolinic acid (Tada, 1966).
Molecular Structure Analysis
The molecular structure of compounds closely related to 6-Acetamido-3-bromopicolinic acid has been studied using X-ray crystallography. For instance, Handal et al. (1982) determined the crystal structure of a similar compound, 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4-nitroazobenzene, using single-crystal X-ray analysis (Handal et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving 6-Acetamido-3-bromopicolinic acid or its analogs often include substitution and addition reactions. For example, the research by Rank and Baer (1974) describes the addition of bromine and an acetamido group across the olefinic double bond in a similar compound (Rank & Baer, 1974).
Physical Properties Analysis
The physical properties of 6-Acetamido-3-bromopicolinic acid can be inferred from similar compounds. For example, Kukovec et al. (2009) investigated the triclinic and monoclinic polymorphs of a cobalt(II) complex with 6-bromopicolinic acid, revealing insights into crystal structures influenced by factors like pH (Kukovec et al., 2009).
Chemical Properties Analysis
6-Acetamido-3-bromopicolinic acid's chemical properties, such as reactivity and stability, can be analyzed through studies on similar compounds. The work of Mercadante et al. (2013) on the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, for instance, provides insight into the oxidative capabilities and applications of similar acetamido compounds (Mercadante et al., 2013).
Eigenschaften
IUPAC Name |
6-acetamido-3-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNVGKMWAUADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649555 | |
| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetamido-3-bromopicolinic acid | |
CAS RN |
882430-69-5 | |
| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
